molecular formula C22H25N5O B2628527 1-(4-ethylbenzoyl)-4-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine CAS No. 1396859-09-8

1-(4-ethylbenzoyl)-4-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine

Cat. No. B2628527
CAS RN: 1396859-09-8
M. Wt: 375.476
InChI Key: ZGXSVWZSIMGWQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-ethylbenzoyl)-4-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as ETPP and has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of ETPP is not well understood. However, it has been suggested that ETPP may act as an inhibitor of enzymes involved in various biological pathways. ETPP has also been shown to bind to DNA and RNA, which may contribute to its potential biological activity.
Biochemical and Physiological Effects
ETPP has been found to exhibit various biochemical and physiological effects. It has been shown to have antioxidant activity and to inhibit the growth of cancer cells in vitro. ETPP has also been found to have antibacterial activity against various strains of bacteria. In addition, ETPP has been shown to have anti-inflammatory activity and to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

ETPP has several advantages for use in lab experiments. It is easy to synthesize and has been found to exhibit potential biological activity. However, there are also limitations to its use. ETPP is not very soluble in water, which may limit its use in biological assays. In addition, the mechanism of action of ETPP is not well understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving ETPP. One direction is to further explore its potential as a ligand in the design of MOFs for the selective capture of CO2. Another direction is to investigate its potential as a fluorescent probe for the detection of other metal ions in biological samples. In addition, further research is needed to understand the mechanism of action of ETPP and to explore its potential as a therapeutic agent for various diseases.

Synthesis Methods

ETPP can be synthesized using a variety of methods. One method involves the reaction of 4-ethylbenzoyl chloride with 1-phenyl-1H-1,2,3-triazole-5-methanol in the presence of sodium hydride. The resulting product is then reacted with piperazine to yield ETPP. Another method involves the reaction of 1-phenyl-1H-1,2,3-triazole-5-methanol with 4-ethylbenzoyl piperazine in the presence of triethylamine. The product obtained is ETPP.

Scientific Research Applications

ETPP has been found to have potential applications in scientific research. It has been used as a ligand in the design of metal-organic frameworks (MOFs) for the selective capture of CO2. ETPP has also been used as a fluorescent probe for the detection of Cu2+ ions in biological samples. In addition, ETPP has been used as a precursor for the synthesis of other compounds with potential biological activity.

properties

IUPAC Name

(4-ethylphenyl)-[4-[(3-phenyltriazol-4-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O/c1-2-18-8-10-19(11-9-18)22(28)26-14-12-25(13-15-26)17-21-16-23-24-27(21)20-6-4-3-5-7-20/h3-11,16H,2,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXSVWZSIMGWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethylbenzoyl)-4-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.